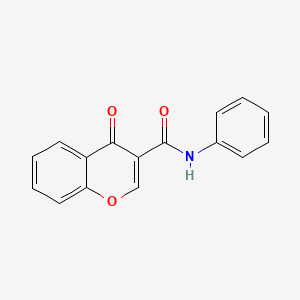

4-oxo-N-phenyl-4H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

4-oxo-N-phenylchromene-3-carboxamide |

InChI |

InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-10-13(15)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19) |

InChI Key |

NVUUCSMDDBUOOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=COC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo N Phenyl 4h Chromene 3 Carboxamide and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The journey to synthesizing 4-oxo-N-phenyl-4H-chromene-3-carboxamide begins with the careful construction of its core structure. This involves a multi-step process starting with readily available chemical precursors, which are strategically modified to build the chromone (B188151) framework.

Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones

The foundational step in the synthesis of the chromone scaffold is the Vilsmeier-Haack reaction. semanticscholar.orgresearchgate.net This reaction is a reliable method for the formylation of activated aromatic rings, such as those in 2-hydroxyacetophenones. chemistrysteps.comijpcbs.com The process involves the cyclization of substituted 2-hydroxyacetophenones using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). asianpubs.org These reagents react to form the Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile in the reaction. chemistrysteps.com

This formylation introduces a formyl group (-CHO) at the 3-position of the chromone ring, yielding chromone-3-carbaldehydes, also known as 3-formylchromones. semanticscholar.orgasianpubs.org The reaction is known for its efficiency, often producing the desired aldehyde intermediates in very good yields, typically ranging from 80% to 90%. sciforum.net The use of unconventional energy sources, such as ultrasonic irradiation, has been shown to dramatically enhance the reaction rate and yield. researchgate.net

Below is a table summarizing the synthesis of various substituted 3-formyl chromones from their corresponding 2-hydroxyacetophenone (B1195853) precursors, as characterized by their melting points.

Table 1: Synthesis of Substituted 3-Formyl Chromones Data sourced from Nandgaonkar, R.G. & Ingle, V.N. (2005). asianpubs.org

| Substituent (R) on 2-Hydroxyacetophenone | Resulting 3-Formyl Chromone | Melting Point (°C) |

|---|---|---|

| H | 3-Formyl-chromone | 150 |

| 6-Cl, 8-NO₂ | 6-Chloro-8-nitro-3-formyl-chromone | 190 |

| 6-Br | 6-Bromo-3-formyl-chromone | 182 |

| 6,8-diBr | 6,8-Dibromo-3-formyl-chromone | 205 |

| 6-CH₃ | 6-Methyl-3-formyl-chromone | 168 |

Oxidation of Chromone-3-carbaldehydes to Chromone-3-carboxylic Acids

With the chromone-3-carbaldehyde intermediate in hand, the next critical transformation is the oxidation of the aldehyde group to a carboxylic acid. This step is essential for the subsequent amidation reaction. A successful and commonly employed method for this conversion is the Pinnick oxidation. semanticscholar.orgresearchgate.net

This procedure utilizes sodium chlorite (B76162) (NaClO₂) as the oxidizing agent in the presence of a chlorine scavenger, such as sulfamic acid (NH₂SO₃H), in a biphasic solvent system like a dichloromethane-water mixture. semanticscholar.orgresearchgate.net This method has proven effective, affording the desired chromone-3-carboxylic acids in yields between 53% and 61%. semanticscholar.org While other oxidizing agents like the Jones reagent have been explored, they have not consistently resulted in higher yields. researchgate.net Attempts to produce the carboxylic acid through alternative routes, such as the hydrolysis of a chromone-3-carbonitrile precursor, have been reported as unsuccessful, highlighting the efficacy of the direct oxidation of the carbaldehyde. semanticscholar.org

In Situ Formation of Acyl Chloride Intermediates

To facilitate the final amidation step, the chromone-3-carboxylic acid is typically converted into a more reactive derivative. The most common strategy is the in situ formation of the corresponding acyl chloride. semanticscholar.orgresearchgate.net This is achieved by treating the carboxylic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂). semanticscholar.orgcatalyticamidation.info Oxalyl chloride can also be used for this purpose. researchgate.net

The resulting acyl chloride is highly reactive and is not isolated. semanticscholar.orgyoutube.com It serves as an activated intermediate, primed for nucleophilic attack by an amine in the subsequent step of the synthesis. libretexts.org This activation is crucial as the direct reaction between a carboxylic acid and an amine can be reversible and may require harsh conditions or lead to unwanted side products. researchgate.netquora.com

Amidation Reactions for N-Phenyl Moiety Incorporation

The final stage of the synthesis involves introducing the N-phenyl group to form the target carboxamide. This is accomplished through an amidation reaction, where the activated chromone-3-carboxylic acid derivative is coupled with aniline (B41778) or its substituted analogues.

Condensation with Aniline and Substituted Anilines

The amidation is typically carried out by reacting the in situ generated chromone-3-acyl chloride with aniline or a substituted aniline. semanticscholar.org The reaction proceeds via nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. youtube.comlibretexts.org

To neutralize the acidic byproduct (HCl), a base such as triethylamine (B128534) is commonly added to the reaction mixture, driving the reaction to completion and resulting in good yields of the final N-phenyl carboxamide product. semanticscholar.orgyoutube.com The use of activating reagents is generally preferred over the direct condensation of the carboxylic acid with aniline, which can be less efficient. researchgate.net

Catalytic Approaches and Reaction Conditions

While the acyl chloride route is a classic and effective method, modern synthetic chemistry continually seeks milder and more efficient catalytic approaches for amide bond formation. catalyticamidation.info In the synthesis of chromone carboxamides, various coupling agents and catalysts can be employed to facilitate the reaction under specific conditions.

For instance, peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to activate the carboxylic acid directly. rsc.org This reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). rsc.org The development of direct catalytic amidation, using catalysts such as those based on boronic acid, represents an area of significant interest as it minimizes the formation of stoichiometric waste products. catalyticamidation.info Research into transition-metal catalysis, for example using Rh(III) complexes for C-H amidation on related chromone structures, also points towards the future of more advanced and atom-economical synthetic routes. organic-chemistry.orgresearchgate.net

The selection of reaction conditions is critical for a successful amidation, as summarized in the table below.

Table 2: Common Reagents and Conditions for Amidation

| Method | Activating/Coupling Agent | Base | Key Features | Reference |

|---|---|---|---|---|

| In Situ Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Triethylamine (Et₃N) | Classic, robust method involving a highly reactive intermediate. | semanticscholar.orgresearchgate.net |

| Peptide Coupling | PyBOP | DIPEA | Direct activation of the carboxylic acid, avoids handling thionyl chloride. | rsc.org |

| Direct Catalytic Amidation | Boronic Acid Catalysts | Not always required | Atom-economical, produces water as the only byproduct. | catalyticamidation.info |

Table of Compounds

Advanced Synthetic Transformations of the this compound Core

Advanced synthetic strategies enable the introduction of a wide array of functional groups onto the this compound scaffold. These transformations are crucial for developing libraries of compounds with diverse electronic and steric properties, which is essential for structure-activity relationship (SAR) studies. The primary approaches involve modifications of the chromene ring system and variations of substituents on the phenyl amide group.

Modifications on the Chromene Ring System (e.g., Position 6, 7, 8)

Modifications on the benzopyran portion of the chromene ring are typically achieved by starting with appropriately substituted 2-hydroxyacetophenones. These precursors undergo a Vilsmeier-Haack formylation to yield substituted 4-oxo-4H-chromene-3-carbaldehydes. semanticscholar.org Subsequent oxidation of the aldehyde group provides the corresponding carboxylic acids, which are then coupled with anilines. semanticscholar.org

A variety of substituents have been successfully introduced at the 6-position of the chromene ring. For instance, derivatives bearing fluoro, chloro, bromo, and methoxy (B1213986) groups at this position have been synthesized. semanticscholar.org The synthesis of 6-chloro and 6-bromo derivatives begins with the respective substituted 2-hydroxyacetophenones, which are converted to the corresponding 4-oxo-4H-chromene-3-carbaldehydes and then to the carboxylic acids. semanticscholar.org Similarly, 7-methoxy and 7,8-dimethyl derivatives have also been prepared, demonstrating the versatility of this approach to functionalize different positions of the chromene ring. rsc.orgnih.gov

One common synthetic pathway to achieve these modifications is through the reaction of substituted 2'-hydroxyacetophenones with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide. nih.gov This Claisen condensation reaction forms the chromone ester, which can then be hydrolyzed to the carboxylic acid. The resulting acid is then activated, often with reagents like phosphorus oxychloride (POCl₃) or coupling agents such as PyBOP, and reacted with the desired aniline to form the final carboxamide. rsc.orgnih.gov

For example, the synthesis of (6-substituted-4-oxo-4H-chromen-3-yl)methyl N-substituted aminoacetates involves the initial preparation of 3-(hydroxymethyl)-4H-chromen-4-ones, which are then reacted with chloroacetyl chloride to form an intermediate that can be coupled with various amines. nih.gov

Table 1: Examples of Synthesized this compound Derivatives with Chromene Ring Modifications

| Compound Name | Substituent on Chromene Ring | Starting Material | Reference |

| 6-Fluoro-4-oxo-N-phenyl-4H-chromene-3-carboxamide | 6-Fluoro | 5'-Fluoro-2'-hydroxyacetophenone | semanticscholar.org |

| 6-Chloro-4-oxo-N-phenyl-4H-chromene-3-carboxamide | 6-Chloro | 5'-Chloro-2'-hydroxyacetophenone | semanticscholar.org |

| 6-Bromo-4-oxo-N-phenyl-4H-chromene-3-carboxamide | 6-Bromo | 5'-Bromo-2'-hydroxyacetophenone | semanticscholar.org |

| 6-Methoxy-4-oxo-N-phenyl-4H-chromene-3-carboxamide | 6-Methoxy | 2'-Hydroxy-5'-methoxyacetophenone | semanticscholar.org |

| 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | 7-Methoxy | 2'-Hydroxy-4'-methoxyacetophenone | rsc.org |

| 7,8-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 7,8-Dimethyl | 2'-Hydroxy-3',4'-dimethylacetophenone | nih.gov |

| 5,8-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 5,8-Dimethyl | 2'-Hydroxy-3',6'-dimethylacetophenone | nih.gov |

Substituent Variations on the Phenyl Amide Moiety

The diversity of the this compound library can be significantly expanded by introducing various substituents onto the N-phenyl ring. This is typically achieved by reacting the activated 4-oxo-4H-chromene-3-carboxylic acid with a range of substituted anilines. nih.gov

A common method for this transformation involves the in situ activation of the carboxylic acid with phosphorus oxychloride (POCl₃) in a solvent like dimethylformamide (DMF), followed by the addition of the appropriate aniline. nih.gov This approach has been successfully employed to synthesize a series of N-(halophenyl) derivatives, including those with fluoro, chloro, bromo, and iodo substituents at the para-position of the phenyl ring. nih.govnih.gov

Beyond simple halogenation, a wide array of functional groups has been incorporated into the phenyl amide moiety. These include nitro, methoxy, methyl, and hydroxyl groups at the ortho, meta, and para positions. nih.govnih.gov For instance, N-(2-nitrophenyl), N-(3-methoxyphenyl), N-(4-methylphenyl), and N-(4-hydroxyphenyl) derivatives have been synthesized and structurally characterized. nih.gov The synthesis of these compounds generally follows the standard amidation protocol, where the choice of the substituted aniline dictates the final product. semanticscholar.org

The reaction conditions for these amidations are often mild, with the reactions proceeding at room temperature after the initial activation of the carboxylic acid. semanticscholar.org The resulting carboxamides can then be purified by crystallization. nih.gov The introduction of these varied substituents has been shown to influence the planarity and conformational properties of the entire molecule. nih.govnih.gov

Table 2: Examples of Synthesized this compound Derivatives with Phenyl Amide Modifications

| Compound Name | Substituent on Phenyl Amide | Aniline Precursor | Reference |

| N-(4-Fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | 4-Fluoro | 4-Fluoroaniline | nih.gov |

| N-(4-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 4-Chloro | 4-Chloroaniline | nih.gov |

| N-(4-Bromophenyl)-4-oxo-4H-chromene-3-carboxamide | 4-Bromo | 4-Bromoaniline | nih.gov |

| N-(4-Iodophenyl)-4-oxo-4H-chromene-3-carboxamide | 4-Iodo | 4-Iodoaniline | nih.gov |

| N-(2-Nitrophenyl)-4-oxo-4H-chromene-3-carboxamide | 2-Nitro | 2-Nitroaniline | nih.gov |

| N-(3-Methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide | 3-Methoxy | 3-Methoxyaniline | nih.gov |

| N-(4-Methylphenyl)-4-oxo-4H-chromene-3-carboxamide | 4-Methyl | 4-Methylaniline | nih.govnih.gov |

| N-(4-Hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide | 4-Hydroxy | 4-Aminophenol | nih.govnih.gov |

| N-Benzyl-4-oxo-4H-chromene-3-carboxamide | Benzyl | Benzylamine | semanticscholar.org |

Spectroscopic and Structural Characterization in Research of 4 Oxo N Phenyl 4h Chromene 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR analyses have been used to confirm the structure of 4-oxo-N-phenyl-4H-chromene-3-carboxamide by identifying the chemical environment of each proton and carbon atom. arkat-usa.orgsemanticscholar.org

In ¹H-NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, the spectrum displays distinct signals corresponding to the protons on the chromone (B188151) ring system and the N-phenyl substituent. A characteristic singlet is observed for the proton at the C-2 position of the chromone ring, while the aromatic protons on the benzo-γ-pyrone and the phenyl group appear as multiplets in the downfield region. semanticscholar.orgresearchgate.net

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum shows characteristic signals for the carbonyl carbons (C-4 and the amide C=O), which are typically found at the most downfield chemical shifts. Signals for the other aromatic and heterocyclic carbons are also observed at predictable chemical shifts. arkat-usa.orgresearchgate.net The analysis of temperature-dependent NMR data for related 4-oxo-4H-chromene-2-carboxamides has also been used to study the rotational barriers of the amide group. rsc.org

¹H-NMR Spectral Data for this compound Data reported for similar chromone-3-carboxamide structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | ~10.0 - 11.0 | Singlet |

| Chromone C2-H | ~8.9 - 9.1 | Singlet |

| Chromone C5-H | ~8.1 - 8.3 | Doublet of doublets |

| Phenyl Protons | ~7.1 - 7.8 | Multiplet |

¹³C-NMR Spectral Data for this compound Data reported for similar chromone-3-carboxamide structures.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Chromone C4 (C=O) | ~173 - 175 |

| Amide (C=O) | ~164 |

| Chromone C2 | ~156 - 160 |

| Chromone C8a | ~156 |

| Phenyl C1' (ipso) | ~138 |

| Chromone C7 | ~134 - 136 |

| Chromone C5 | ~126 |

| Chromone C6 | ~125 |

| Phenyl C2', C6' | ~124 |

| Phenyl C4' | ~124 |

| Chromone C4a | ~123 - 124 |

| Chromone C3 | ~118 - 123 |

| Phenyl C3', C5' | ~120 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

The most prominent absorptions are those from the carbonyl (C=O) groups. openstax.org The ketone carbonyl group (C-4) of the chromone ring and the amide carbonyl group typically show strong, sharp peaks in the region of 1630-1721 cm⁻¹. semanticscholar.orgchegg.com Another key feature is the N-H stretching vibration of the secondary amide, which appears as a distinct band. Aromatic C-H and C=C stretching vibrations are also visible, confirming the presence of the benzene (B151609) and pyrone rings. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 - 3400 | Medium |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |

| Ketone C=O (Chromone) | Stretch | ~1651 | Strong |

| Amide C=O | Stretch | ~1688 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not detailed in the provided results, extensive studies on closely related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides offer significant insights into its likely conformation. nih.govresearchgate.net

These studies reveal that the molecules are essentially planar. nih.govresearchgate.net The conformation is characterized by an anti relationship around the C(amide)-N bond and a cis geometry concerning the relative positions of the chromone ring's C-C bond and the amide's carbonyl group. nih.govresearchgate.net A significant feature is a strong intramolecular hydrogen bond between the amide N-H group and the oxygen of the chromone's carbonyl group (C4=O), which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net This intramolecular interaction constrains the molecule, contributing to its planarity. nih.gov In the crystal lattice, molecules are typically assembled through π–π stacking interactions and various C–H···O hydrogen bonds, creating a complex supramolecular architecture. nih.govnih.gov

Key Crystallographic Parameters for Related N-Aryl-4-oxo-4H-chromene-3-carboxamides

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Molecular Conformation | Rotamer about the C(amide)-N bond | anti |

| Dihedral Angle | Angle between the chromone and phenyl rings | ~2° - 6° |

| Intramolecular H-Bond | Interaction between amide N-H and chromone C4=O | Present, forming an S(6) ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula by providing a highly accurate molecular weight. mdpi.comrsc.org Under electron impact (EI) ionization, the molecule is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve characteristic cleavages of the chromone and carboxamide moieties. rsc.org For instance, fragmentation could occur at the amide bond, leading to ions corresponding to the N-phenyl group and the 4-oxo-4H-chromene-3-carbonyl cation. Further fragmentation of the chromone ring system, such as the loss of a carbon monoxide (CO) molecule, is also a common pathway for this class of compounds. rsc.org The analysis of these fragments provides corroborating evidence for the proposed structure. nih.govorientjchem.org

Advanced Computational and Theoretical Chemistry Studies of 4 Oxo N Phenyl 4h Chromene 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-oxo-N-phenyl-4H-chromene-3-carboxamide derivatives, docking simulations have been instrumental in understanding their interactions with biological targets, such as the enzyme human monoamine oxidase B (h-MAO-B), a key target in the management of neurodegenerative diseases.

The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For chromene-3-carboxamide derivatives, several key interactions are consistently observed in docking simulations:

Hydrogen Bonding: The amide group is a crucial participant in hydrogen bonding. The amide nitrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide acts as an acceptor. nih.govnih.gov In studies with h-MAO-B, these groups are positioned to interact with key amino acid residues in the active site.

Pi-Pi Stacking: The aromatic nature of both the chromone (B188151) ring and the N-phenyl group allows for significant π-π stacking interactions with aromatic residues like Tyrosine and Phenylalanine within the target's binding pocket. These interactions are vital for the proper orientation and stabilization of the ligand.

Hydrophobic Interactions: The bicyclic chromone core and the phenyl ring contribute to the molecule's hydrophobicity, leading to favorable van der Waals and hydrophobic interactions with nonpolar residues in the enzyme's active site.

These interactions collectively dictate the binding orientation and affinity of the compound, and slight modifications to the structure can significantly alter this interaction profile.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound reveals a relatively rigid and planar structure, which has significant implications for its interaction with target proteins.

Structural characterization of several N-substituted-phenyl 4-oxo-4H-chromene-3-carboxamides shows that the molecules consistently adopt a specific, low-energy conformation. nih.govnih.gov This preferred conformation is stabilized by a network of intramolecular hydrogen bonds. nih.govnih.gov A strong hydrogen bond typically forms between the amide nitrogen (acting as a donor) and the carbonyl oxygen of the pyrone ring, creating a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov Additionally, a weaker C-H···O hydrogen bond can occur where the amide's carbonyl oxygen acts as an acceptor for a hydrogen from an ortho-position on the exocyclic phenyl ring, forming another S(6) ring. nih.govnih.gov

This intramolecular hydrogen-bonding network severely restricts the rotation around the amide bond, forcing the carboxamide moiety to be virtually coplanar with the chromone ring system. nih.govnih.gov The primary source of conformational flexibility arises from the slight twist of the exocyclic phenyl ring relative to the amide plane. nih.gov For the parent compound, the dihedral angle between the amide plane and the chromone ring is small, confirming a high degree of planarity. nih.gov This constrained geometry reduces the entropic penalty upon binding to a target, potentially enhancing binding affinity.

| Interaction / Feature | Description | Consequence |

|---|---|---|

| N-H···O Hydrogen Bond | The amide N-H group donates a hydrogen bond to the C4-keto group of the chromone ring. | Forms a stable S(6) intramolecular ring. |

| C-H···O Hydrogen Bond | An ortho C-H on the phenyl ring donates a weak hydrogen bond to the amide carbonyl oxygen. | Forms a second S(6) intramolecular ring, further enhancing stability. |

| Planarity | The intramolecular hydrogen bonds constrain the carboxamide moiety to be nearly coplanar with the chromone ring. | Results in a rigid, largely planar molecular conformation. |

| Rotational Barrier | High energy barrier for rotation around the C(3)-C(amide) and N-C(phenyl) bonds. | Limits the number of accessible conformations, pre-organizing the molecule for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound were not found, research on broader classes of chromone derivatives demonstrates the utility of this approach. nih.gov

For example, QSAR studies on chromone-based compounds synthesized as potential anti-breast cancer agents have been performed to identify the key structural features required for their activity. nih.gov These models typically use a set of calculated molecular descriptors, which can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area (e.g., van der Waals surface area), which relate to the size and shape of the molecule.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations have been applied to various chromone derivatives to gain a deeper understanding of their fundamental chemical nature. d-nb.infonih.gov

These calculations can determine a range of important electronic properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. d-nb.inforesearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. d-nb.inforesearchgate.net Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like electronegativity, chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net

| Property | Significance | Typical Calculated Value Range for Chromones |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.0 to -7.0 eV |

| LUMO Energy | Electron-accepting ability | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | ~4.0 to 5.0 eV |

| Dipole Moment (µ) | Molecular polarity | 3.0 to 6.0 Debye |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 3.0 eV |

These theoretical studies are invaluable, providing a detailed picture of the structural and electronic characteristics that govern the biological potential of this compound and its derivatives, thereby paving the way for rational drug design.

Pharmacological and Biological Evaluation of 4 Oxo N Phenyl 4h Chromene 3 Carboxamide and Its Analogs in Vitro Studies

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAOs) are crucial flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters. nih.gov There are two main isoforms, MAO-A and MAO-B, and their dysregulation is implicated in various neurological and psychiatric conditions. mdpi.com The selective inhibition of MAO-B is a key strategy in the management of Parkinson's disease, as it reduces the degradation of dopamine (B1211576) in the brain. mdpi.com The chromone-3-carboxamide scaffold has emerged as a privileged structure for the development of potent and selective MAO-B inhibitors. nih.govresearchgate.net

Selective Inhibition of MAO-B Isoform

Research has demonstrated that derivatives of 4-oxo-N-phenyl-4H-chromene-3-carboxamide are potent and highly selective inhibitors of the human MAO-B isoform. nih.govresearchgate.net The nature and position of substituents on the N-phenyl ring play a critical role in determining both the potency and selectivity of these compounds towards MAO-B. nih.gov

Structural modifications have led to the identification of several highly potent analogs. For instance, N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide and N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide have shown exceptional potency with IC50 values in the picomolar and low nanomolar range, respectively. researchgate.net Further studies on related chromone (B188151) derivatives have reinforced the importance of the 3-carboxamide moiety for MAO-B inhibition. nih.govresearchgate.net For example, a series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated, with one compound showing an IC50 of 0.93 μM for MAO-B and a 64.5-fold selectivity over MAO-A. nih.govresearchgate.net

The following table summarizes the in vitro inhibitory activity of selected this compound analogs against human MAO-A and MAO-B.

| Compound | Substituent on N-phenyl ring | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (SI) for hMAO-B |

|---|---|---|---|---|

| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 3'-Cl | 0.403 | >10000 | >24814 |

| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | 3',4'-(CH₃)₂ | 0.669 | >10000 | >14948 |

| 5-hydroxy-N-(4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 4'-Cl, 5-OH | 8.3 | >10000 | >1205 |

| 5-hydroxy-4-oxo-N-phenyl-4H-chromene-3-carboxamide | 5-OH | 13.0 | >10000 | >769 |

Data sourced from ResearchGate. researchgate.net

Kinetic Mechanism of MAO Inhibition (Competitive vs. Non-competitive Reversible Inhibition)

To understand how these compounds interact with the enzyme, kinetic studies have been performed. These investigations reveal the mode of inhibition, which can be competitive, non-competitive, or mixed-type. For the this compound series, the inhibition of MAO-B has been found to be reversible. researchgate.net

Kinetic analysis, often determined through Lineweaver-Burk and Dixon plots, has shown that the mechanism of inhibition can vary depending on the specific analog. scienceopen.comscienceopen.com For example, N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide was identified as a competitive inhibitor, suggesting it binds to the same active site as the natural substrate. researchgate.net In contrast, N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide acts as a non-competitive inhibitor, indicating it binds to a different site on the enzyme (an allosteric site), thereby altering the enzyme's conformation and reducing its activity. researchgate.net Computational docking studies have provided further insights into the interactions between the inhibitors and the enzyme, helping to rationalize the observed selectivity and potency. researchgate.net

Anticancer and Cytotoxic Activities in Cellular Models

Beyond their role as enzyme inhibitors, chromone-based compounds have demonstrated significant potential as anticancer agents. nih.govnih.gov The 4-oxo-4H-chromene-3-carboxamide scaffold has been explored for its cytotoxic effects against a variety of human cancer cell lines, showing activity that often occurs in the nanomolar to low micromolar range. nih.gov

Evaluation against Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A549)

The in vitro anticancer activity of novel chromone-2-carboxamide and 3-carboxamide derivatives has been evaluated against panels of human cancer cell lines. nih.govnih.gov Among the cell lines tested, the triple-negative breast cancer cell line, MDA-MB-231, has been found to be particularly sensitive to certain analogs. nih.govresearchgate.net For instance, a series of chromone-2-carboxamide derivatives were tested, and the N-(2-furylmethylene) and α-methylated N-benzyl derivatives showed the highest growth inhibition against MDA-MB-231 cells, with GI50 values of 14.8 and 17.1 μM, respectively. nih.govresearchgate.net Another study on a novel synthetic compound incorporating the 4H-chromen-4-one moiety also demonstrated inhibitory effects on the motility of MDA-MB-231 cells. mdpi.comnih.gov

The table below presents the growth inhibitory activity of selected chromone-2-carboxamide derivatives against the MDA-MB-231 cell line.

| Compound | Description | GI₅₀ (μM) against MDA-MB-231 |

|---|---|---|

| Compound 15 | N-(2-furylmethylene) derivative | 14.8 |

| Compound 17 | α-methylated N-benzyl derivative | 17.1 |

Data sourced from PubMed and ResearchGate. nih.govresearchgate.net

Mechanisms of Cytotoxicity Induction (e.g., Apoptosis)

The cytotoxic effects of these chromone derivatives are often mediated through the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Mechanistic studies have confirmed that potent analogs can trigger apoptosis in cancer cells. nih.govresearchgate.netnih.gov In addition to inducing apoptosis, some compounds have been shown to exert their anticancer effects by causing cell cycle arrest, for example at the G0-G1 and G2-M phases, which prevents cancer cells from proliferating. nih.gov

Targeting Specific Oncogenic Pathways (e.g., EGFR, FGFR3, VEGF, Kinase Inhibition)

The anticancer activity of this compound analogs is often linked to their ability to interfere with specific signaling pathways that are crucial for cancer cell growth and survival. Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a known driver in many human cancers. nih.govrsc.org

In vitro mechanistic studies have shown that potent chromone-2-carboxamide derivatives can significantly suppress the protein levels of EGFR, Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF) in MDA-MB-231 cancer cells. nih.govresearchgate.net This multi-targeted inhibition of key oncogenic drivers highlights the therapeutic potential of this class of compounds. nih.govresearchgate.net The design of these molecules often involves creating a structure that can fit into the binding pockets of these receptors, thereby inhibiting their kinase activity. nih.govnih.gov The 4H-chromen-4-one moiety is recognized for its BRAF kinase inhibitory activity, further underscoring the role of this scaffold in targeting kinase-driven oncogenic pathways. mdpi.comnih.gov

Anti-inflammatory Mechanisms and Evaluation

The anti-inflammatory effects of this compound and its analogs have been investigated through their interaction with key enzymatic targets and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

A significant mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Research into this compound analogs has revealed a notable capacity for selective inhibition of COX-2.

Derivatives of 2-phenyl-4H-chromen-4-one, which share the core chromone structure, have been a particular focus. For instance, the introduction of a methylsulfonyl (-SO2Me) group, a pharmacophore known for its presence in selective COX-2 inhibitors like celecoxib (B62257), has proven to be an effective strategy. In one study, a series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. One of the most potent compounds identified was 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, which exhibited a COX-2 IC50 value of 0.07 μM and a high selectivity index of 287.1, comparable to celecoxib (COX-2 IC50 = 0.06 μM; SI = 405). researchgate.net This suggests that the chromene scaffold is a suitable template for designing potent and selective COX-2 inhibitors. researchgate.net

Molecular docking studies have provided insights into the binding interactions, showing that the p-MeSO2 substituent on the phenyl ring can fit into the secondary pocket of the COX-2 active site. researchgate.net While direct data on this compound is limited, the findings from its analogs strongly suggest that this class of compounds holds promise as selective COX-2 inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected 4-oxo-4H-chromene Analogs

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 0.07 | 287.1 |

| Celecoxib (Reference) | 0.06 | 405 |

| 2-(4-(Methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 0.48 | 132.83 |

| 4-((2-(4-Chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | 1.9 | Not Specified |

| 4-((2-(4-Fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | 2.3 | Not Specified |

Note: The data presented is for illustrative purposes based on reported findings for chromene and other heterocyclic analogs with COX-2 inhibitory activity.

Modulation of Inflammatory Response Pathways

Beyond direct enzyme inhibition, this compound analogs exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.

One of the most critical pathways in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov Studies on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which are structurally very similar to the chromene series, have demonstrated significant inhibition of the NF-κB pathway. nih.gov In lipopolysaccharide (LPS)-stimulated macrophage cell lines, these compounds were found to suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, research on 2-phenyl-4H-chromen-4-one derivatives has implicated the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net These compounds were shown to downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK pathways in LPS-induced inflammatory models. nih.gov The ability of these chromene-based compounds to interfere with these fundamental inflammatory pathways underscores their potential as broad-spectrum anti-inflammatory agents.

Antioxidant Potential and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of inflammatory diseases. The this compound scaffold and its analogs have been shown to possess significant antioxidant properties.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide scavenging assay. nih.goveco-vector.com In these tests, various substituted 4-oxo-4H-chromene-3-carboxamide derivatives have demonstrated potent radical scavenging activity, with some compounds exhibiting IC50 values comparable to or even better than standard antioxidants like ascorbic acid. nih.govresearchgate.net

For example, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed significant DPPH radical scavenging activity, with IC50 values as low as 38.22 μM. nih.gov Similarly, novel 4H-chromene tethered 1,2,3-triazole analogues displayed superior radical quenching with IC50 values in the low micromolar range. researchgate.net The presence of electron-withdrawing groups and the core chromone structure with its 4-oxo group appear to be important for this activity. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected 4-oxo-4H-chromene Analogs (DPPH Assay)

| Compound/Analog | DPPH Scavenging IC50 (µM) | Reference |

| N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (4b, p-nitrophenyl) | 38.22 | nih.gov |

| N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (4h, p-fluorophenyl) | 42.46 | nih.gov |

| 4H-Chromene-1,2,3-triazole hybrid (8i) | 1.23 | researchgate.net |

| 4H-Chromene-1,2,3-triazole hybrid (8h) | 1.29 | researchgate.net |

| Ascorbic Acid (Standard) | ~51.06 | nih.gov |

Note: This table presents a selection of reported antioxidant activities for various chromene analogs to illustrate their potential.

Antimicrobial and Anti-biofilm Properties

In addition to their anti-inflammatory and antioxidant effects, this compound and its derivatives have been evaluated for their ability to combat microbial infections, including their efficacy against both planktonic bacteria and microbial biofilms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A number of studies have highlighted the antibacterial potential of the chromene scaffold. Indolyl-4H-chromene derivatives, for instance, have been tested against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Several indolyl-4H-chromene derivatives have shown promising MIC values, in some cases as low as 10 µg/mL against certain bacterial strains. nih.gov The substitution pattern on the chromene and the N-phenyl ring has been found to significantly influence the antibacterial spectrum and potency.

Table 3: In Vitro Antibacterial Activity of Selected 4-oxo-4H-chromene Analogs (MIC in µg/mL)

| Compound/Analog | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| Indolyl-4H-chromene derivative | 10-25 | 10-25 | 10-25 | 10-25 | nih.gov |

| Spiropyrrolidine-chroman-4-one (4a-d) | Not Specified | 32 | Not Specified | 64 | researchgate.net |

| Chromene azo derivative (13e) | 0.007 | Not Specified | Not Specified | Not Specified | nih.gov |

| Ciprofloxacin (Reference) | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

Note: This table summarizes the range of antibacterial activities observed for different classes of chromene analogs.

Antifungal Activities

The antifungal properties of 4-oxo-4H-chromene derivatives have also been explored, with some compounds showing significant activity against various fungal pathogens. For example, certain 4-oxo-4H-chromene derivatives bearing nitrogen heterocyclic systems have been tested against fungi such as Aspergillus niger and Aspergillus flavipes. researchgate.net

Furthermore, chromone-3-carbonitriles have demonstrated good antifungal activity against several Candida species, including the common pathogen Candida albicans. researchgate.net Some of these compounds exhibited MIC values in the range of 5 to 50 µg/mL and were also found to inhibit the formation of biofilms, which are a major factor in the persistence of fungal infections. researchgate.net

Table 4: In Vitro Antifungal Activity of Selected Chromone Analogs (MIC in µg/mL)

| Compound/Analog | C. albicans | A. niger | A. flavipes | Reference |

| Chromone-3-carbonitriles | 5-50 | Not Specified | Not Specified | researchgate.net |

| 4-Oxo-4H-chromene derivative (selected) | Not Specified | Active | Active | researchgate.net |

| Nicotinamide derivative (16g) | 0.125-1 | Not Specified | Not Specified | nih.gov |

| Fluconazole (Reference) | 0.125-0.5 (sensitive strains) | Not Specified | Not Specified | nih.gov |

Note: The data represents the antifungal potential of various chromone and related heterocyclic analogs.

Quorum Sensing Inhibition and Biofilm Formation Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression, including the formation of biofilms, which contribute significantly to antibiotic resistance. researchgate.net The inhibition of QS is a promising strategy to combat bacterial virulence without exerting selective pressure that leads to resistance.

Derivatives of the chromone carboxamide structure have been investigated as potential inhibitors of the Pseudomonas aeruginosa QS system. sigmaaldrich.com P. aeruginosa is a critical pathogen known for its ability to form resilient biofilms. sigmaaldrich.com A study focused on chromone-2-carboxamides as potential ligands for the PqsR receptor, a key regulator in the pqs signaling pathway that controls biofilm formation. sigmaaldrich.com Encouraged by molecular docking results, a library of chromone carboxamides was synthesized and tested for their ability to inhibit biofilm formation. Several retro-series chromone 2-carboxamides were identified as potent inhibitors. sigmaaldrich.com

Among the synthesized compounds, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide (B126) (6n) emerged as a particularly promising agent, demonstrating significant inhibition of P. aeruginosa biofilm formation. sigmaaldrich.com These findings highlight the potential of the chromone carboxamide scaffold as a basis for developing new anti-biofilm agents that function by disrupting bacterial quorum sensing. sigmaaldrich.com

| Compound | Target | Assay | Finding | Source |

|---|---|---|---|---|

| 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide (6n) | Pseudomonas aeruginosa biofilm | In vitro biofilm formation assay | Identified as the most promising antibiofilm compound in the series. | sigmaaldrich.com |

Cholinesterase Inhibition for Neurodegenerative Research

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The 4-oxo-4H-chromene scaffold has been incorporated into novel molecular hybrids designed to target these enzymes. nih.gov

Researchers have designed and synthesized hybrid molecules combining the 4-oxo-4H-chromene structure with tacrine (B349632), a known cholinesterase inhibitor. nih.gov These hybrids were evaluated for their ability to inhibit human AChE (h-AChE). The results indicated that the new tacrine–4-oxo-4H-chromene hybrids are potent inhibitors of h-AChE, with activity observed at nano- and picomolar concentrations, surpassing the potency of tacrine alone. nih.gov One of the most effective compounds from this series was 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide (19) , which demonstrated potent combined inhibition of both cholinesterases and β-secretase 1 (BACE-1). nih.gov

In a separate line of research, coumarin-3-carboxamide-N-morpholine hybrids were synthesized and screened for cholinesterase inhibitory activity. Most of these compounds showed potent inhibition of AChE. nih.gov Notably, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) was found to be 1.78 times more potent against AChE than the established drug rivastigmine. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Source |

|---|---|---|---|

| Tacrine–4-oxo-4H-chromene hybrids | Human AChE | Potent inhibition at nano- and picomolar concentrations. | nih.gov |

| 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide (19) | Human AChE | Potent combined inhibitor of h-AChE and h-BChE. | nih.gov |

| N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) | AChE | 1.78 times more potent than rivastigmine. | nih.gov |

In addition to AChE, BChE is also a relevant target in neurodegenerative disease research. The tacrine–4-oxo-4H-chromene hybrids mentioned previously were also found to be potent inhibitors of human BChE (h-BChE). nih.gov

Further studies on related structures, specifically amino-7,8-dihydro-4H-chromenone derivatives, have identified compounds with significant BChE inhibitory potency. In this series, substitutions at the R1 position led to a notable improvement in activity. Compounds with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions demonstrated the most significant inhibitory effects. Kinetic studies on the most potent compound in this series, 4k , revealed a competitive-type inhibition mechanism with a Ki value of 0.55 µM.

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Compound 4c (R1 = 4-chlorobenzyloxy) | BChE | 0.89 ± 0.24 | |

| Compound 4d (R1 = 4-bromobenzyloxy) | BChE | 1.19 ± 0.31 | |

| Compound 4k | BChE | 0.65 ± 0.13 | |

| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (5d) | BChE | Activity approximately the same as rivastigmine. | nih.gov |

Other Enzyme and Receptor Targeting Investigations

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are validated targets for anticancer drug development. A series of novel 7-hydroxycoumarin-3-carboxamides, which share the core chromene carboxamide structure, were synthesized and evaluated for their inhibitory activity against four human CA isoforms.

The study found that these compounds exhibited selective inhibition of the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and II. The inhibition constants (Ki) were in the sub-micromolar to low micromolar range. The most effective inhibitor identified was compound 4m , which displayed sub-micromolar potency against both hCA IX and hCA XII, suggesting its potential as a lead compound for developing novel anticancer therapies.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| Compound 4m | hCA IX | 0.2 µM | |

| hCA XII | 0.2 µM | ||

| 7-hydroxycoumarin-3-carboxamides (general series 4a-n) | hCA I & II | Weak inhibition | |

| hCA IX & XII | Selective inhibition |

The overactivation of µ-calpain, a calcium-dependent cysteine protease, is implicated in cell damage associated with various diseases, including neurodegenerative disorders. Consequently, inhibitors of µ-calpain are of significant therapeutic interest. New chromone carboxamide derivatives were synthesized as potential µ-calpain inhibitors.

Several of these derivatives exhibited potent µ-calpain inhibitory activity. Specifically, compounds 3h and 3l were the most potent, with IC50 values of 0.09 µM and 0.10 µM, respectively, which is comparable to the reference inhibitor used in the study (IC50 = 0.07 µM). Another derivative, compound 3i , also showed potent µ-calpain inhibition (IC50 = 0.28 µM) alongside antioxidant properties.

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Compound 3h | µ-Calpain | 0.10 | |

| Compound 3l | µ-Calpain | 0.09 | |

| Compound 3i | µ-Calpain | 0.28 |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Although direct studies on the alpha-glucosidase inhibitory activity of this compound are not available, research on structurally related chromone and phthalimide (B116566) derivatives suggests that this class of compounds holds potential in this area.

A study on a series of novel phthalimide-benzenesulfonamide derivatives revealed significant in vitro inhibitory activity against yeast α-glucosidase. acs.org Among the synthesized compounds, a 4-phenylpiperazin derivative, compound 4m , demonstrated the most potent inhibition with an IC50 value of 52.2 ± 0.1 µM, which is approximately 14.5 times more active than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.0 µM). acs.orgresearchgate.net Enzyme kinetic studies indicated that this compound acts as a competitive inhibitor. acs.org Another compound from the same series, a 4-benzylpiperidine (B145979) derivative 4i , also showed high inhibitory activity. researchgate.net These findings suggest that the integration of a chromone-like scaffold with other heterocyclic moieties can lead to potent alpha-glucosidase inhibitors.

| Compound | Description | IC50 (µM) for α-glucosidase | Reference |

|---|---|---|---|

| Compound 4m | 4-phenylpiperazin derivative | 52.2 ± 0.1 | acs.orgresearchgate.net |

| Compound 4i | 4-benzylpiperidine derivative | High inhibitory activity (specific IC50 not provided) | researchgate.net |

| Acarbose (Standard) | - | 750.0 ± 10.0 | acs.org |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders. Several studies have explored the tyrosinase inhibitory potential of 4H-chromene analogs.

A series of novel 4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov The most potent compound in this series, 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile), exhibited an IC50 value of 35.38 ± 2.12 µM, which was comparable to the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov

In another study, synthetic dihydropyrano[3,2-b]chromenediones were also investigated as tyrosinase inhibitors. nih.gov One of the analogs, DHPC04 , displayed potent competitive inhibition with a Ki value of 4 µM, which is comparable to kojic acid. acs.orgnih.gov These findings underscore the potential of the chromene scaffold in designing effective tyrosinase inhibitors.

| Compound/Analog | Inhibitory Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 6f | IC50 = 35.38 ± 2.12 µM | Competitive | nih.gov |

| DHPC04 | Ki = 4 µM | Competitive | acs.orgnih.gov |

| Kojic Acid (Standard) | - | - | nih.govnih.gov |

Adenosine (B11128) Receptor Ligand Affinity

Adenosine receptors, which are G protein-coupled receptors, are involved in numerous physiological processes and are considered important drug targets. While there is no direct evidence for the interaction of this compound with adenosine receptors, studies on structurally similar flavonoids provide some insights. Flavonoids, which share a benzopyranone structure with chromones, have been shown to bind to adenosine receptors.

Research has demonstrated that various flavonoids can act as antagonists at A1 adenosine receptors. nih.gov In radioligand binding assays, flavonoids competed for A1 adenosine receptor occupancy in guinea-pig cerebral cortex preparations. nih.gov For instance, quercetin, a prominent flavonoid, exhibited the highest affinity with a pKi value of 5.33. nih.gov Another study found that flavone (B191248) derivatives bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov Galangin, a flavonol, displayed Ki values of 1 µM at both rat A1 and A2A receptors and 3 µM at human A3 receptors. nih.gov These findings suggest that the core chromone-like structure present in these molecules is capable of interacting with adenosine receptors, indicating a potential area for future investigation for this compound and its derivatives.

| Flavonoid Analog | Receptor Subtype | Affinity (Ki) | Reference |

|---|---|---|---|

| Quercetin | A1 | pKi = 5.33 | nih.gov |

| Galangin | Rat A1 | 1 µM | nih.gov |

| Galangin | Rat A2A | 1 µM | nih.gov |

| Galangin | Human A3 | 3 µM | nih.gov |

Iron-Chelating Properties and Cytoprotective Effects

The ability of a compound to chelate iron can have significant therapeutic implications, particularly in conditions associated with iron overload and oxidative stress. The chromone scaffold has been incorporated into molecules designed as iron chelators.

A study focused on a series of chromone-hydroxypyridinone hybrids designed as multimodal anti-Alzheimer's disease agents demonstrated their potential for iron chelation. nih.gov One of the compounds, 17d , exhibited favorable iron-chelating potential with a pFe3+ value of 18.52. nih.gov This indicates a strong affinity for iron (III) ions. While this study did not directly assess the cytoprotective effects of these specific compounds, the chelation of excess iron is a well-established mechanism for protecting cells from iron-induced oxidative damage.

Furthermore, research on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which are also structurally related to the subject compound, has shown antioxidant properties. nih.gov Several of these compounds displayed significant radical scavenging activity, which can contribute to cytoprotective effects. nih.gov For instance, the anti-inflammatory activities of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which share a similar carboxamide side chain, have been demonstrated to protect against lipopolysaccharide-induced cell damage, suggesting a potential cytoprotective role. chemrxiv.org

| Compound/Analog | Property | Finding | Reference |

|---|---|---|---|

| Compound 17d | Iron Chelation | pFe3+ = 18.52 | nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Antioxidant Activity | Significant radical scavenging activity | nih.gov |

| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives | Cytoprotective Effect | Protection against LPS-induced cell damage | chemrxiv.org |

Structure Activity Relationship Sar and Lead Optimization for 4 Oxo N Phenyl 4h Chromene 3 Carboxamide Derivatives

Impact of Substituents on Chromene Ring

The substitution pattern on the benzo-γ-pyrone (chromene) ring system plays a significant role in modulating the biological activity of 4-oxo-N-phenyl-4H-chromene-3-carboxamide derivatives. While much of the research has focused on the N-phenyl ring, modifications to the chromene core are also crucial for optimizing pharmacological profiles.

For instance, the introduction of a methyl group at the C-6 position of the chromene ring has been explored in the synthesis of N-[1-(aryl or alkyl sulfonyl, aryl carbonyl and heteroaryl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, indicating that substitution on the chromene moiety can direct the therapeutic application of the scaffold. Similarly, derivatives featuring a chlorine atom at the C-6 position have been synthesized and investigated. researchgate.net

In a related series of chromen-4-one derivatives designed as ligands for the G protein-coupled receptor GPR55, substitutions at the C-6 position with halogen atoms like fluorine and chlorine were shown to influence potency and efficacy. acs.org For example, a chlorine atom at C-6, combined with specific substitutions on the 8-benzamido group, resulted in a compound with high efficacy and potency as a partial agonist. acs.org This highlights that even small halogen substitutions on the chromene ring can significantly alter the interaction of the molecule with its biological target.

The presence of a chromene ring itself is considered a key factor for the activity observed in many related flavonoid structures. frontiersin.org SAR analysis of chromene flavanones revealed that the incorporation of the chromene ring into the A-ring of the flavanone (B1672756) structure leads to highly active molecules for xanthine (B1682287) oxidase inhibition. frontiersin.org This suggests the chromene moiety is a critical pharmacophoric element, and its electronic properties, which can be modulated by substituents, are vital for biological interactions.

Interactive Table: Impact of Chromene Ring Substitution on Biological Activity

| Compound Series | Chromene Ring Substituent | Position | Observed Biological Activity | Reference |

| N-piperidyl-4-oxo-chromene-3-carboxamides | Methyl (-CH₃) | C-6 | Antibacterial and antifungal | |

| 3-[(4-aminophenylimino)methyl]-4-oxo-4H-chromene | Chlorine (-Cl) | C-6 | Antifungal | researchgate.net |

| Chromen-4-one-2-carboxylic acids | Chlorine (-Cl) | C-6 | GPR55 partial agonist | acs.org |

| Chromen-4-one-2-carboxylic acids | Fluorine (-F) | C-6 | GPR55 partial agonist | acs.org |

Influence of Phenyl Ring Substitution on Biological Activity

The nature and position of substituents on the exocyclic N-phenyl ring are primary determinants of the biological activity and selectivity of this compound derivatives. nih.gov Extensive research has demonstrated that modifying the electronic environment of this ring directly impacts the molecule's ability to interact with its target, such as the h-MAO-B enzyme. nih.gov

Studies comparing substituted derivatives to the unsubstituted parent compound reveal that para-substitution on the phenyl ring is particularly important for enzymatic interaction. nih.gov For instance, the presence of a para-chloro (-Cl) or para-methyl (-CH₃) group enhances the inhibitory potency against h-MAO-B. nih.gov Conversely, a para-hydroxyl (-OH) group has the opposite effect, reducing potency. nih.gov This suggests that both electronic and steric factors of the substituent are at play. The h-MAO-B inhibitory activity appears to be strongly dependent on the electronic environment provided by the substituent rather than a specific conformation induced by it. nih.gov

The position of the substituent also matters. Ortho-substituents on the phenyl ring that contain oxygen atoms, such as methoxy (B1213986) (-OCH₃) or nitro (-NO₂) groups, can act as acceptors for the amide hydrogen, forming an additional intramolecular hydrogen bond. nih.gov This can create a delicate balance between steric hindrance and favorable intramolecular interactions, leading to multiple accessible conformations. nih.gov

In a series of furo[2,3-h]chromene derivatives, which share structural similarities, electron-donating groups at the para-position of a phenyl substituent generally led to significant inhibitory activity against COX-2. nih.gov The trend in activity often reflects the polarity and lipophilicity conferred by the substituent on the phenyl ring. nih.gov

Interactive Table: Effect of Phenyl Ring Substituents on h-MAO-B Inhibition

| Compound ID | Phenyl Ring Substituent | Position | Effect on Potency (vs. Unsubstituted) | Reference |

| 4c | Chloro (-Cl) | para | Favored | nih.gov |

| 4d | Methyl (-CH₃) | para | Favored | nih.gov |

| 4e | Hydroxyl (-OH) | para | Unfavored | nih.gov |

| 2a | Methoxy (-OCH₃) | ortho | Forms additional H-bond | nih.gov |

| 2b | Nitro (-NO₂) | ortho | Forms additional H-bond | nih.gov |

| 3a | Methoxy (-OCH₃) | meta | Structurally characterized | nih.gov |

| 3b | Bromo (-Br) | meta | Structurally characterized | nih.gov |

| 4a | Methoxy (-OCH₃) | para | Structurally characterized | nih.gov |

Role of the Amide Spacer and its Linkage to the Chromone (B188151) Core

The amide spacer (-CONH-) is not merely a passive linker but an essential structural element that dictates the conformation and, consequently, the biological activity of these compounds. Its primary role is to correctly orient the phenyl ring relative to the chromone core and to participate in a critical network of intramolecular hydrogen bonds. nih.govnih.gov

Structural analyses have confirmed that the amide nitrogen atom acts as a hydrogen bond donor to the carbonyl oxygen atom of the chromone's pyrone ring. nih.govnih.gov This interaction forms a stable six-membered pseudo-ring, denoted as an S(6) ring. nih.govnih.gov This intramolecular hydrogen bond forces the carboxamide moiety to be virtually coplanar with the chromone ring system. nih.govnih.gov

Conformational Flexibility and Planarity in Relation to Biological Activity

As established, the primary hydrogen bond is the N-H···O interaction between the amide proton and the chromone's carbonyl oxygen, forming an S(6) ring. nih.govnih.gov A second, weaker intramolecular hydrogen bond is often observed where the carbonyl oxygen of the amide group acts as an acceptor for a hydrogen atom from an ortho-C-H group of the exocyclic phenyl ring. nih.govnih.gov This interaction forms another S(6) ring. nih.gov

This extensive hydrogen-bonding network significantly enhances the planarity of the molecule and restricts its conformational freedom. nih.gov The dihedral angles between the carboxamide group and the chromone ring are typically small (below 15°), indicating they are essentially coplanar. nih.gov The main source of any deviation from complete planarity is a slight twist of the exocyclic phenyl ring relative to the amide plane. nih.gov This constrained, planar conformation is believed to be crucial for effective binding to the target enzyme, as it pre-organizes the molecule into a favorable geometry for intermolecular interactions within the active site. nih.gov All structurally characterized active compounds exhibit an anti conformation with respect to the C-N rotamer of the amide. nih.govnih.gov

Strategies for Enhancing Potency, Selectivity, and Drug-like Properties

Lead optimization for this class of compounds focuses on systematically modifying the structure to improve potency, enhance selectivity for the desired target (e.g., h-MAO-B over h-MAO-A), and refine drug-like properties.

The primary strategy involves the meticulous selection of substituents on the exocyclic phenyl ring. nih.gov Since the electronic environment of this ring is a principal driver of activity, a key approach is to modulate this environment through the introduction of various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. nih.gov For instance, developing a library of derivatives with different halogen substitutions at the para-position can help to systematically probe the effect of both electronegativity and atomic size on potency and selectivity. nih.gov

A second strategy is the modification of the chromone core itself. While less explored than phenyl ring substitution, adding substituents to positions like C-6 can influence activity and direct the compound towards different therapeutic targets, such as antimicrobial agents. researchgate.net

Finally, a molecular hybridization approach, where the chromone-carboxamide scaffold is combined with other known pharmacophores, represents a promising strategy. For example, incorporating a sulfonamide moiety into the structure can generate hybrid molecules with potential as anticancer agents. This strategy aims to create multi-target ligands or to enhance affinity for a specific target by incorporating additional binding motifs.

Future Directions and Research Perspectives for 4 Oxo N Phenyl 4h Chromene 3 Carboxamide

Exploration of Multi-Target-Directed Ligands for Complex Diseases

The multifactorial nature of diseases like Alzheimer's disease (AD) necessitates therapeutic strategies that can simultaneously modulate multiple pathological pathways. nih.govnih.gov The Multi-Target-Directed Ligand (MTDL) approach, which combines two or more pharmacophores into a single hybrid molecule, is a leading strategy in this area. nih.gov The 4-oxo-4H-chromene scaffold is an ideal candidate for MTDL design due to its inherent biological activities, including antioxidant and β-secretase 1 (BACE-1) inhibitory properties. acs.orgresearchgate.netacs.org

Researchers have successfully designed and synthesized hybrid compounds by linking the 4-oxo-4H-chromene scaffold with tacrine (B349632), a known cholinesterase inhibitor. acs.orgacs.orgnih.gov This strategy aims to create a single molecule that can tackle both the cholinergic deficit (by inhibiting acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the amyloid plaque formation (by inhibiting BACE-1) associated with Alzheimer's disease. researchgate.netacs.orgnih.gov

These tacrine–4-oxo-4H-chromene hybrids have demonstrated potent, dual-inhibitory action. researchgate.net Several derivatives exhibit inhibitory concentrations (IC₅₀) in the nanomolar and even picomolar range against human AChE and BuChE, proving more potent than tacrine alone. acs.orgnih.gov For instance, a hybrid featuring a decane (B31447) linker between the tacrine and chromone (B188151) moieties was identified as a highly potent inhibitor of both cholinesterases. acs.org Furthermore, these hybrids are also effective inhibitors of human BACE-1. acs.orgnih.gov One notable compound, 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide, showed a potent combined inhibition of human BACE-1 and cholinesterases, alongside good antioxidant properties and the potential to cross the blood-brain barrier. acs.orgacs.orgnih.gov

Future research will likely focus on optimizing the linker length and composition between the pharmacophores to fine-tune the activity and selectivity for various targets. acs.org The development of chromone-based MTDLs that also incorporate monoamine oxidase (MAO) inhibition is another promising avenue, aiming to address the complex neurochemistry of Parkinson's and Alzheimer's diseases. nih.gov

Development of Novel Therapeutic Agents based on the Chromone Carboxamide Scaffold

The 4-oxo-N-phenyl-4H-chromene-3-carboxamide scaffold has proven to be a particularly fruitful starting point for the development of selective monoamine oxidase B (MAO-B) inhibitors. iucr.orgnih.gov MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition is a major therapeutic strategy for Parkinson's disease. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the exocyclic phenyl ring is a primary determinant of the inhibitory activity and selectivity of these compounds against MAO-B. nih.gov While the core structure maintains a very similar conformation across different derivatives, the electronic environment provided by these substituents dictates the pharmacological effect. nih.gov For example, a derivative known as compound 23a (2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate) was identified as a selective MAO-B inhibitor with an IC₅₀ value of 0.63 μM. nih.govebi.ac.uk Other research has highlighted that chromone-3-carboxamide derivatives generally exhibit micromolar to sub-micromolar specific inhibition of MAO-B. nih.gov

In contrast, the positional isomer, N-phenyl-4-oxo-4H-chromene-2-carboxamide, has been found to be inactive as a MAO inhibitor, underscoring the critical importance of the carboxamide group's placement at the C-3 position of the chromone ring for this specific biological activity. nih.govnih.gov

The versatility of the chromone carboxamide scaffold extends beyond neurodegenerative diseases. Derivatives have been synthesized and investigated for a range of other therapeutic applications, including as antifungal agents and potential anticancer agents by targeting enzymes like aldo-keto reductase 1B10 (AKR1B10). nih.gov

Below is a table summarizing the biological activities of selected this compound derivatives.

| Compound ID | Substitution | Target | Activity (IC₅₀) | Reference |

| 23a | (E)-3-(2-(dimethylamino)ethyl)acrylate at chromone C6 | hMAO-B | 0.63 µM | nih.gov, ebi.ac.uk |

| 9a | N,N-Dimethyl-4-oxo | - | - | semanticscholar.org |

| 8d | N-Benzyl-6-bromo | - | - | semanticscholar.org |

| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | 2-(4-methoxyphenylimino)-7-hydroxy, N-(pyridin-2-yl) | AKR1B10 | 0.8 µM | nih.gov |

| N-(4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide | 4-hydroxy on N-phenyl ring | hMAO-B | - | iucr.org, nih.gov |

| N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide | 4-methyl on N-phenyl ring | hMAO-B | - | iucr.org, nih.gov |

| N-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide | 4-methoxy on N-phenyl ring | hMAO-B | - | iucr.org, nih.gov |

Further research will focus on expanding the chemical diversity of these libraries to improve potency, selectivity, and drug-like properties for various therapeutic targets.

Application in Chemical Biology Probes and Mechanistic Elucidation

The well-defined structure of this compound makes it an excellent tool for elucidating biological mechanisms at the molecular level. Structural analysis, particularly through X-ray crystallography, has provided deep insights into the conformation and intramolecular interactions that govern its biological activity. iucr.orgnih.govnih.gov

These studies reveal that the molecule adopts an essentially planar conformation. iucr.orgnih.gov This planarity is constrained by a strong intramolecular hydrogen bond between the amide N-H group and the carbonyl oxygen at the C-4 position of the pyrone ring, forming a stable six-membered ring structure known as an S(6) ring. iucr.orgnih.govnih.gov A second, weaker intramolecular hydrogen bond often forms between an ortho C-H on the exocyclic phenyl ring and the carbonyl oxygen of the amide group, creating another S(6) ring. iucr.orgnih.gov

This constrained, planar conformation is crucial for its interaction with target enzymes. For instance, in the context of MAO-B inhibition, this specific geometry allows the molecule to fit precisely into the enzyme's active site. iucr.org Molecular modeling studies, using the crystal structure of hMAO-B, help to rationalize how different substituents on the phenyl ring influence the binding affinity and selectivity. nih.gov

Advanced Synthetic Methodologies and Green Chemistry Approaches

The synthesis of this compound and its derivatives has traditionally involved multi-step procedures. A common route starts with a 2-hydroxyacetophenone (B1195853), which undergoes a Vilsmeier-Haack formylation to produce a 4-oxo-4H-chromene-3-carbaldehyde intermediate. semanticscholar.org This aldehyde is then oxidized to the corresponding 4-oxo-4H-chromene-3-carboxylic acid using reagents like sodium chlorite (B76162). semanticscholar.org The final step is an amidation reaction, where the carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride) and then reacted with aniline (B41778) or a substituted aniline to yield the final carboxamide product. semanticscholar.org

More recent research has focused on developing more efficient and environmentally friendly synthetic protocols. Advanced one-pot, three-component reactions have been reported, which allow for the construction of complex chromene systems in a single step from simple starting materials. rsc.org For example, indolyl-4H-chromene-3-carboxamide derivatives have been synthesized by reacting salicylaldehydes, substituted acetoacetanilides, and indoles using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in methanol (B129727) at room temperature. rsc.org Such methods offer significant advantages, including shorter reaction times, simpler operational procedures, and higher yields. rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives. This includes the use of water as a solvent, which is a significant improvement over traditional organic solvents. lew.ro The development and use of recyclable, heterogeneous solid acid catalysts, such as sulfonic acid functionalized silica (B1680970) (SiO₂-Pr-SO₃H) or nano-kaoline, further enhance the sustainability of these synthetic routes. lew.rosharif.edu For the amidation step, coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) are being explored as greener alternatives that avoid the formation of toxic by-products. unibo.it The synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has been achieved via a simple reflux in ethanol, a relatively green solvent. mdpi.com

Future efforts will continue to push towards more sustainable synthetic strategies, focusing on catalyst efficiency, waste reduction, and the use of renewable starting materials to produce this compound and its valuable derivatives.

Q & A